molecular formula C9H12F6N2O6 B3422100 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid CAS No. 2408972-37-0

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3422100
CAS No.: 2408972-37-0
M. Wt: 358.19 g/mol
InChI Key: SCKKYCQNWBKCHI-UHFFFAOYSA-N
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Description

This compound consists of two components:

  • 2-(3-Aminoazetidin-1-yl)acetic acid: A derivative of azetidine (a strained four-membered amine ring) with an acetic acid group at the 2-position and an amino group at the 3-position. The azetidine ring introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding .
  • 2,2,2-Trifluoroacetic acid (TFA): A strong acid (pKa ≈ 0.23) with high solubility in polar solvents, widely used as a catalyst, solvent, or counterion in organic synthesis and pharmaceutical formulations .

The combination forms a salt or co-crystal, leveraging TFA’s acidity to stabilize the aminoazetidine moiety. This structure is common in drug candidates, where TFA improves solubility and bioavailability .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2C2HF3O2/c6-4-1-7(2-4)3-5(8)9;2*3-2(4,5)1(6)7/h4H,1-3,6H2,(H,8,9);2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKKYCQNWBKCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with acetic acid and trifluoroacetic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

a) N-Methylaniline Trifluoroacetate (C₇H₈N·C₂HF₃O₂)
  • Structure : A simple aromatic amine-TFA salt.
  • Properties : High solubility in organic solvents due to TFA’s hydrophilicity; used in intermediates for dyes or agrochemicals .
b) 3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino}-D-alanine TFA Salt
  • Structure : Combines a coumarin-derived moiety with TFA.
  • Application : Used in fluorescent probes for bacterial cell wall studies. TFA aids in deprotecting amine groups during synthesis .
  • Contrast : The coumarin core enables optical activity, whereas the azetidine derivative focuses on spatial constraint for receptor targeting .
c) 4-(4-Chlorophenyl)-1-(cyclohexylmethyl)-3-fluoro-piperidine TFA Salt
  • Structure : A piperidine-based TFA salt with a fluorinated aromatic group.
  • Application : Demonstrates antitubercular activity (MIC = 1.56 µg/mL) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
2-(3-Aminoazetidin-1-yl)acetic acid;TFA C₅H₉N₂O₂·C₂HF₃O₂ 292.15 Polar solvents (e.g., DMF) Drug candidates, catalysts
N-Methylaniline TFA Salt C₇H₈N·C₂HF₃O₂ 239.16 Ethanol, DCM Chemical intermediates
Potassium Trifluoroacetate C₂F₃KO₂ 152.11 Water, methanol Electrolytes, catalysts
Trifluoroacetic Anhydride C₄F₆O₃ 210.03 Ethers, hydrocarbons Acylation reactions

Key Observations :

  • TFA salts generally exhibit high solubility in polar media due to ionic interactions .
  • Azetidine derivatives stand out for their ring strain, which enhances binding affinity in bioactive molecules .

Q & A

Q. What are the optimal synthetic routes for 2-(3-aminoazetidin-1-yl)acetic acid and its trifluoroacetic acid salt?

  • Methodological Answer: The synthesis typically involves coupling 3-aminoazetidine with activated acetic acid derivatives (e.g., bromoacetic acid) under basic conditions. Reaction parameters such as temperature (0–25°C), pH control, and solvent selection (e.g., dichloromethane or THF) are critical for optimizing yield and purity. Subsequent salt formation with trifluoroacetic acid (TFA) requires stoichiometric equivalence and controlled evaporation to isolate the product. Analytical validation via HPLC (≥95% purity) and NMR spectroscopy ensures reproducibility .
Key Synthetic Parameters
Reaction Temperature
Solvent
Purification
Yield Optimization

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer: 1H/13C NMR is used to confirm the azetidine ring structure and acetic acid moiety, with characteristic peaks for the amino group (δ 1.5–2.0 ppm) and TFA counterion (δ ~11.5 ppm in 1H NMR). HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity, while mass spectrometry (ESI-MS) verifies molecular weight (C₉H₁₂F₆N₂O₆, 358.20 g/mol). Crystallographic data (if available) should be refined using SHELXL to resolve structural ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer: The compound is hygroscopic and prone to decomposition in acidic or humid environments. Store at –20°C in airtight containers under nitrogen. Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) coupled with periodic HPLC analysis monitor degradation products. Lyophilization is recommended for long-term storage of TFA salts .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed for this compound using SHELX software?

  • Methodological Answer: SHELXL ( ) is employed for high-resolution refinement. Key steps include:
  • Twinned Data Handling: Use HKLF5 format for twin-law matrices.
  • Hydrogen Bonding: Restrain Uiso values for amino and acetic acid groups.
  • Disorder Modeling: Apply PART instructions for trifluoroacetate anion positions.
    Validation with R1 < 0.05 and wR2 < 0.15 ensures structural accuracy. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How can NMR signal splitting due to trifluoroacetic acid be mitigated in structural studies?

  • Methodological Answer: TFA’s strong 19F-1H coupling causes signal splitting. Use deuterated solvents (D₂O or DMSO-d₆) to minimize exchange broadening. For 1H NMR, apply presaturation (δ 11.5 ppm) or NOESY to suppress TFA signals. In 19F NMR, reference CFCl3 at 0 ppm and use decoupling during acquisition. For dynamic processes (e.g., azetidine ring puckering), variable-temperature NMR (VT-NMR) at 298–323 K resolves conformational exchange .

Q. What strategies are used to study biological interactions of this compound with enzyme targets?

  • Methodological Answer: Molecular Docking (AutoDock Vina): Parameterize the azetidine ring’s amine as a hydrogen-bond donor and TFA’s electronegativity for binding affinity predictions. Surface Plasmon Resonance (SPR): Immobilize the compound on CM5 chips (pH 5.0 acetate buffer) to measure kinetics (KD) against proteases or kinases. Fluorescence Polarization: Label the acetic acid moiety with FITC for competitive binding assays. Fluorine’s lipophilicity () enhances membrane permeability, validated via Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
2-(3-aminoazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

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